2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
Description
Chemical Structure and Properties The compound 2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide (CAS: 726158-21-0) is a triazole-based derivative with a molecular formula of C₂₁H₁₅BrFN₅OS and a molecular weight of 484.3 g/mol . Its structure features a central 1,2,4-triazole ring substituted with a 4-bromophenyl group at position 4, a pyridinyl group at position 5, and a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 2-fluorophenyl group.
Properties
CAS No. |
726158-09-4 |
|---|---|
Molecular Formula |
C21H15BrFN5OS |
Molecular Weight |
484.3 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H15BrFN5OS/c22-15-5-7-16(8-6-15)28-20(14-9-11-24-12-10-14)26-27-21(28)30-13-19(29)25-18-4-2-1-3-17(18)23/h1-12H,13H2,(H,25,29) |
InChI Key |
QQDNNGWLUYKPBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the bromophenyl and pyridinyl groups. The final step involves the attachment of the fluorophenylacetamide moiety. Common reagents used in these reactions include bromine, pyridine, and fluorobenzene derivatives, under conditions such as reflux and the use of catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromophenyl and pyridinyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at the bromophenyl or pyridinyl positions.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: It might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are likely mediated through binding to these targets, altering their activity and downstream signaling events.
Comparison with Similar Compounds
Key Compounds
Analysis
- This may influence binding affinity in biological targets .
- Lipophilicity : The trifluoromethyl group in increases lipophilicity (logP ~3.2 estimated), favoring membrane penetration, whereas the sulfamoyl group in enhances hydrophilicity, likely improving aqueous solubility .
- Biological Activity : Derivatives with electron-withdrawing groups (e.g., CF₃, Br) show improved antimicrobial activity. For example, compounds with para-substituted halogens on the phenyl ring exhibit MIC values of 8–16 µg/mL against S. aureus .
Variations in the Triazole Core
Key Compounds
Analysis
- Aromatic vs. Alkyl Substituents : The target’s 4-bromophenyl and 4-pyridinyl groups enable π-π stacking and dipole interactions in protein binding, whereas ethyl/isopropyl substituents in OLC-12 prioritize steric effects for channel modulation.
- Amino Substitution: The amino group in KA-series derivatives facilitates hydrogen bonding, critical for antimicrobial activity. The target lacks this group, suggesting divergent mechanisms.
Structure-Activity Relationships (SAR)
- Ortho-Substitution : The 2-fluorophenyl group in the target may reduce binding pocket compatibility compared to para-substituted derivatives but could enhance selectivity.
- Pyridine Position : 4-Pyridinyl (target) vs. 3-pyridinyl (OLC-12) alters electronic distribution, affecting interactions with charged residues in biological targets .
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